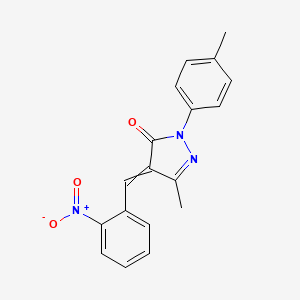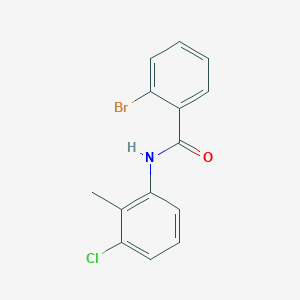
5-methyl-2-(4-methylphenyl)-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its complex structure, which includes a pyrazolone core substituted with methyl, nitrophenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Applications De Recherche Scientifique
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group, in particular, contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)-4-[(2-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C18H15N3O3/c1-12-7-9-15(10-8-12)20-18(22)16(13(2)19-20)11-14-5-3-4-6-17(14)21(23)24/h3-11H,1-2H3 |
Clé InChI |
YGPLBYMHBLFPEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11551854.png)
![3-fluoro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11551865.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11551882.png)
![4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11551886.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11551898.png)

![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11551904.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551905.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551910.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-](/img/structure/B11551918.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate](/img/structure/B11551922.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)
![3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11551939.png)
